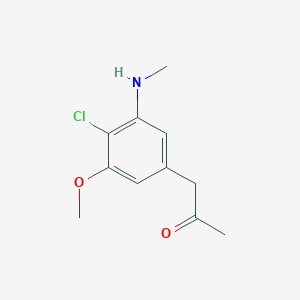
7-Methylquinazolin-4-amine
Übersicht
Beschreibung
7-Methylquinazolin-4-amine is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methyl group at the 7th position and an amine group at the 4th position.
Wirkmechanismus
Mode of Action
Quinazoline derivatives, a class of compounds to which 7-methylquinazolin-4-amine belongs, have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects . The mode of action is likely related to the interaction of the quinazoline ring with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been found to interact with various biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
Some predicted properties of the compound include a density of 12±01 g/cm³, a boiling point of 3406±270 °C at 760 mmHg, and a vapor pressure of 00±07 mmHg at 25°C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a quinazoline derivative, it may share some of the biological activities associated with this class of compounds, such as antimicrobial and anti-inflammatory effects . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .
Biochemische Analyse
Biochemical Properties
Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity, suggesting that they may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics . This suggests that 7-Methylquinazolin-4-amine may have similar effects on cellular processes.
Molecular Mechanism
It is likely that it interacts with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinazolinone derivatives have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Quinazolinone derivatives are known to interact with various enzymes and cofactors, suggesting that this compound may be involved in similar metabolic pathways .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinazolin-4-amine typically involves the cyclization of anthranilic acid derivatives. One common method is the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride to form benzoxazin-4-ones. These intermediates are then treated with ammonia or amines to yield quinazolinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound of 7-Methylquinazolin-4-amine, known for its broad range of biological activities.
Quinazolinone: A closely related compound with a carbonyl group at the 4th position, exhibiting similar but distinct biological properties.
Quinolines: Another class of nitrogen-containing heterocycles with significant medicinal applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to inhibit biofilm formation and quorum sensing at sub-minimum inhibitory concentrations highlights its potential as an anti-virulence agent .
Eigenschaften
IUPAC Name |
7-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMKZYCUJHQJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


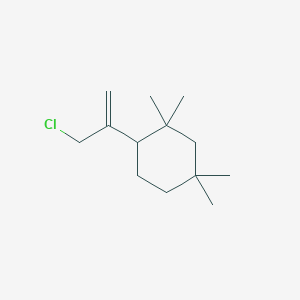
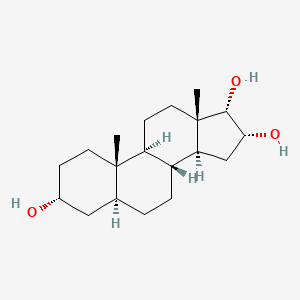
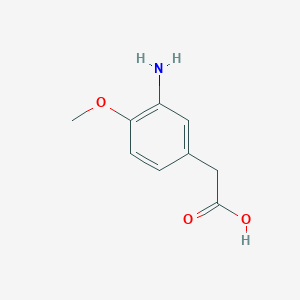
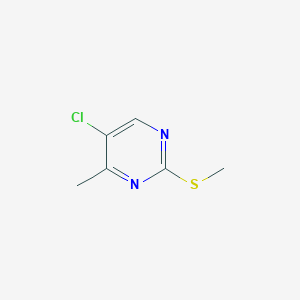


![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)
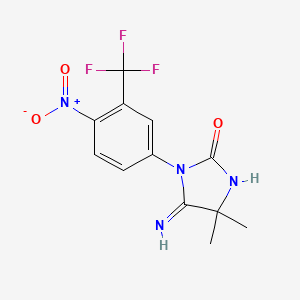
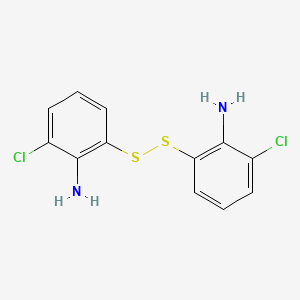
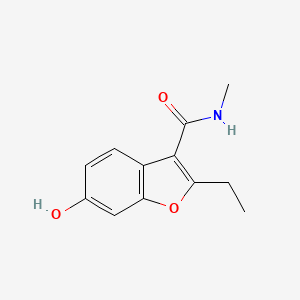
![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)

